molecular formula C12H17N3O2 B14840260 3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide

3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide

Cat. No.: B14840260
M. Wt: 235.28 g/mol
InChI Key: VSFPZFYZJGWERM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide is a chemical compound with a complex structure that includes a cyclopropoxy group, a dimethylamino group, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Cyclopropoxy Group:

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a dimethylamino group.

    Formation of the Picolinamide Moiety: The picolinamide structure is formed through amide bond formation, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-(dimethylamino)benzamide
  • 3-Cyclopropoxy-4-(dimethylamino)benzoic acid
  • 3-Cyclopropoxy-4-(dimethylamino)benzaldehyde

Uniqueness

3-Cyclopropoxy-4-(dimethylamino)-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-(dimethylamino)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)10-11(17-8-4-5-8)9(15(2)3)6-7-14-10/h6-8H,4-5H2,1-3H3,(H,13,16)

InChI Key

VSFPZFYZJGWERM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1OC2CC2)N(C)C

Origin of Product

United States

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